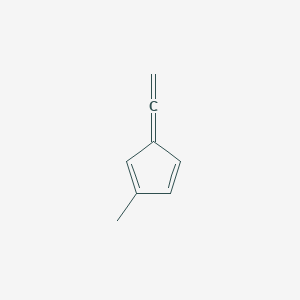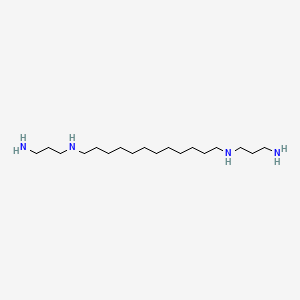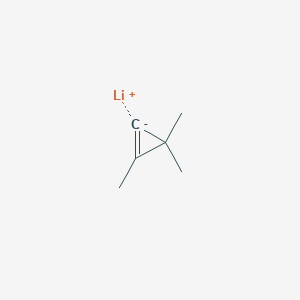
5-Ethenylidene-2-methylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethenylidene-2-methylcyclopenta-1,3-diene: is an organic compound characterized by a cyclopentadiene ring with an ethenylidene and a methyl group attached. This compound is a conjugated diene, which means it has alternating double bonds that contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylidene-2-methylcyclopenta-1,3-diene can be achieved through various methods. One common approach involves the olefination of suitable precursors. For instance, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes to yield terminal 1,3-dienes with high selectivity for the E-isomer . Another method includes the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, providing the corresponding (E)-1,3-dienes in excellent stereoselectivity and good yields .
Industrial Production Methods
Industrial production of 1,3-dienes, including this compound, often involves catalytic processes. For example, cobalt-catalyzed multipositional isomerization of conjugated dienes is operationally simple and atom-economical, using readily available starting materials to access disubstituted 1,3-dienes with excellent yields and good E,E stereoselectivity .
化学反应分析
Types of Reactions
5-Ethenylidene-2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming six-membered rings through [4+2] cycloaddition.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Cycloaddition Reactions: Diels-Alder reactions often involve dienophiles substituted with electron-attracting groups, such as carbonyl compounds.
Major Products Formed
科学研究应用
5-Ethenylidene-2-methylcyclopenta-1,3-diene has several scientific research applications, including:
作用机制
The mechanism of action of 5-Ethenylidene-2-methylcyclopenta-1,3-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form resonance-stabilized carbocations . In cycloaddition reactions, it acts as a diene, reacting with dienophiles to form six-membered rings through a concerted mechanism .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but different substituents.
Cyclopentadiene: A cyclic diene with similar reactivity in Diels-Alder reactions.
Uniqueness
5-Ethenylidene-2-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethenylidene and methyl groups provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and industrial applications .
属性
CAS 编号 |
63819-95-4 |
|---|---|
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-3-8-5-4-7(2)6-8/h4-6H,1H2,2H3 |
InChI 键 |
RGGAPRLPDQEDBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C=C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)






![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)



![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)

